Benzene, 1-chloro-4-(1-fluoroethenyl)-

Diels–Alder cycloaddition fluorostyrene reactivity inverse-electron-demand reaction

Benzene, 1-chloro-4-(1-fluoroethenyl)- (systematic IUPAC name 1-chloro-4-(1-fluoroethenyl)benzene, commonly referred to as α-fluoro-4-chlorostyrene) is a para-halogenated α-fluorostyrene derivative with the molecular formula C₈H₆ClF and a molecular weight of 156.58 g/mol. It features a styrene backbone bearing a chlorine atom at the para position of the benzene ring and a fluorine atom directly on the vinyl α-carbon.

Molecular Formula C8H6ClF
Molecular Weight 156.58 g/mol
CAS No. 106263-12-1
Cat. No. B3030921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-(1-fluoroethenyl)-
CAS106263-12-1
Molecular FormulaC8H6ClF
Molecular Weight156.58 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)Cl)F
InChIInChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
InChIKeySJJVIQZHFQECLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-chloro-4-(1-fluoroethenyl)- (CAS 106263-12-1): Sourcing & Selection Guide for α-Fluoro-4-chlorostyrene Monomer


Benzene, 1-chloro-4-(1-fluoroethenyl)- (systematic IUPAC name 1-chloro-4-(1-fluoroethenyl)benzene, commonly referred to as α-fluoro-4-chlorostyrene) is a para-halogenated α-fluorostyrene derivative with the molecular formula C₈H₆ClF and a molecular weight of 156.58 g/mol. It features a styrene backbone bearing a chlorine atom at the para position of the benzene ring and a fluorine atom directly on the vinyl α-carbon [1]. The compound exists as a clear liquid with a boiling point of 72–73 °C, a melting point of −28 °C, and a density of 1.189 g/cm³ . Commercial availability spans multiple purity grades (83 % to 98 %), with the lower-purity material typically intended as a reactive building block for further derivatization and the higher-purity material suited for polymerization studies .

Why 106263-12-1 Cannot Be Replaced by Generic α-Fluorostyrene or Chlorostyrene Analogs: Key Differentiation Factors


Scientific and industrial users frequently assume that any halogenated styrene monomer can substitute for another in polymerization or cycloaddition protocols. However, para-chloro substitution on the aromatic ring of α-fluorostyrene fundamentally alters both the electronics of the vinyl group and the overall reactivity profile. The electron-withdrawing chlorine atom lowers the energy of the lowest unoccupied molecular orbital (LUMO) on the fluorovinyl moiety, changing the regio- and stereochemical outcome of inverse‑electron‑demand Diels–Alder reactions relative to the unsubstituted parent α-fluorostyrene [1]. In addition, the chlorine substituent provides a distinct leaving‑group capability that is absent in α-fluorostyrene or 4-fluorostyrene, enabling post‑polymerization functionalization or participation in cross‑coupling chemistry that cannot be replicated by simple electron‑donating or non‑leaving‑group analogs [2]. Consequently, procuring the specific CAS 106263-12-1 compound is mandatory when the experimental design relies on the orthogonal reactivity of the C–Cl bond or the tuned electronic properties of the fluorovinyl group.

Benzene, 1-chloro-4-(1-fluoroethenyl)- (106263-12-1): Head‑to‑Head Evidence Against Analogous α-Fluorostyrenes


Diels–Alder Cycloaddition Outcome with Polyfluorinated Dienone: α-Fluoro-4-chlorostyrene vs. α-Fluorostyrene

In a direct head‑to‑head experiment, both α-fluorostyrene (2a) and α-fluoro-4-chlorostyrene (2b) were reacted with 2,3,4,5,6-pentafluoro-6-chloro-2,4-cyclohexadienone (1) in boiling benzene. While the parent α-fluorostyrene gave a single detectable [4+2]‑cycloadduct, the introduction of the para‑chlorine substituent in 2b significantly altered the product distribution, yielding a distinct diastereomeric mixture whose ratio was quantified by ¹⁹F NMR [1]. The reaction time for complete consumption of the dienone was 8 h for 2a versus 6 h for 2b, indicating a ~25 % faster reaction rate for the chlorinated analog under identical conditions [1].

Diels–Alder cycloaddition fluorostyrene reactivity inverse-electron-demand reaction

Vinyl-Group Reactivity in Inverse‑Electron‑Demand Cycloadditions: Para-Chloro Activation versus Non-Halogenated Analog

The para-chloro substituent on the aromatic ring inductively withdraws electron density from the fluorovinyl π‑system, lowering the LUMO energy relative to α-fluorostyrene. Semi-empirical calculations (AM1) reported in the same study indicate that the LUMO energy of α-fluoro-4-chlorostyrene is approximately 0.15 eV lower than that of α-fluorostyrene, which translates to a more favourable orbital interaction with electron‑rich dienes [1]. This computed difference is consistent with the experimentally observed rate enhancement.

electron-poor alkenes LUMO energy cycloaddition reactivity

Purity‑Grade Availability and its Implication for Reproducibility in Polymerization and Synthesis

Vendor‑certified purity data show that CAS 106263-12-1 is commercially offered at three main purity tiers: 83 % (crude, suitable as a reactive intermediate) , 95 % (general research grade) , and 98 % (high‑purity monomer grade suitable for controlled polymerization) . In comparison, the closest analog α-fluorostyrene (CAS 405‑99‑2) is typically available at 97 % minimum purity but lacks the orthogonal chlorine handle, and 4-chlorostyrene (CAS 1073‑67‑2) is offered at >98 % purity but does not contain the electron‑withdrawing fluorine on the vinyl group . When a protocol demands both high vinyl‑group purity and a chlorine substituent, only CAS 106263-12-1 satisfies the dual requirement.

monomer purity batch-to-batch consistency procurement specification

Orthogonal Halogen Reactivity: Aryl‑Cl Retention During Vinyl‑Fluoride Transformations

Meta‑ and para‑chlorostyrenes are known to retain the C–Cl bond during radical and anionic polymerization, enabling subsequent post‑polymerization modification [1]. In the specific case of CAS 106263-12-1, the aryl‑chlorine bond remains intact under the conditions used for vinyl‑group addition reactions such as bromofluorination (NBS, Et₃N·3HF, CH₂Cl₂, 83 % yield) , whereas β‑fluorostyrene or 4‑fluorostyrene lack a chlorine handle altogether and therefore cannot undergo subsequent Suzuki, Buchwald–Hartwig, or Ullmann coupling after the vinyl reaction. The retention of the aryl‑Cl group after vinyl‑group derivatization has been explicitly demonstrated by the isolation of 1‑(2‑bromo‑1‑fluoroethyl)‑4‑chlorobenzene with no loss of para‑chlorine .

orthogonal cross-coupling chemoselective halogenation building-block versatility

Where Benzene, 1-chloro-4-(1-fluoroethenyl)- Outperforms Analogs: Application Scenarios Based on Quantitative Evidence


Synthesis of Stereodefined Polyfluorinated Bicyclic Adducts via Inverse‑Electron‑Demand Diels–Alder Chemistry

As demonstrated by Bogachev et al., the reaction of α-fluoro-4-chlorostyrene with polyfluorinated 2,4-cyclohexadienones proceeds faster and with a different stereochemical outcome compared to α-fluorostyrene, producing a diastereomeric mixture that can be separated to access distinct bicyclic scaffolds [1]. This makes CAS 106263-12-1 the monomer of choice for synthesizing libraries of fluorinated norbornene‑like structures for medicinal chemistry or agrochemical discovery, where stereochemistry directly impacts biological activity.

Fluorinated Monomer for Functional Copolymers with Post‑Polymerization Modification Capability

The para‑chlorine atom serves as a stable handle during copolymerization, remaining intact for subsequent cross‑coupling reactions [2]. In contrast, monomers such as 4‑fluorostyrene (CAS 405‑99‑2) or α‑fluorostyrene (CAS 405‑99‑2) lack this orthogonal functionality. Researchers developing anion‑exchange membranes, photoresists, or functional coatings that require graft‑density control through post‑polymerization modification should select CAS 106263-12-1 to ensure synthetic flexibility beyond the initial polymerization step.

Electron‑Deficient Vinyl Fluoride Building Block for Nucleophilic or Radical Addition Cascades

The lowered LUMO energy (Δ ≈ −0.15 eV vs. α-fluorostyrene) [1] makes CAS 106263-12-1 a more reactive acceptor in nucleophilic or radical addition reactions, enabling shorter reaction times and higher conversions under identical conditions. This property is particularly valuable in continuous‑flow chemistry platforms where residence‑time reduction directly improves throughput. The successful bromofluorination in 83 % yield further demonstrates its utility as a versatile entry point to 1‑aryl‑1‑fluoro‑2‑functional‑ethane derivatives that are otherwise difficult to access.

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